molecular formula C14H10O3S2 B303386 Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione

Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione

Cat. No. B303386
M. Wt: 290.4 g/mol
InChI Key: QSIHCZUQJSOGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. This compound is a spirocyclic dione that contains a fused benzene and cyclobutane ring system along with a dithiane moiety. The compound has been synthesized using various methods and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione is not well understood. However, it is believed that the compound may act as a photosensitizer, absorbing light and transferring energy to other molecules. This property has been utilized in the development of organic solar cells.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione. However, it has been shown to exhibit antioxidant activity and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. However, the compound has limited solubility in common organic solvents, which may pose a challenge in some experiments.

Future Directions

There are several future directions for the study of Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione. One of the major areas of research is in the development of organic electronics and solar cells. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione is a unique heterocyclic compound that has gained significant attention in the scientific community. The compound has been synthesized using various methods and has been studied for its potential applications in organic electronics, solar cells, and the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione has been synthesized using various methods. One of the most common methods involves the reaction of 2,3-dihydrofuran-2,3-dione with 1,3-dithiane in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction followed by a retro-Diels-Alder reaction to give the spirocyclic dione product.

Scientific Research Applications

Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione has been studied for its potential applications in various scientific fields. One of the major areas of research is in the field of organic electronics. The compound has been used as a building block for the synthesis of organic semiconductors due to its unique spirocyclic structure. It has also been studied for its potential use in the development of organic solar cells.

properties

Product Name

Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione

Molecular Formula

C14H10O3S2

Molecular Weight

290.4 g/mol

IUPAC Name

spiro[1,3-dithiane-2,8//'-cyclobuta[b]chromene]-1//',2//'-dione

InChI

InChI=1S/C14H10O3S2/c15-11-10-13(12(11)16)17-9-5-2-1-4-8(9)14(10)18-6-3-7-19-14/h1-2,4-5H,3,6-7H2

InChI Key

QSIHCZUQJSOGLK-UHFFFAOYSA-N

SMILES

C1CSC2(C3=CC=CC=C3OC4=C2C(=O)C4=O)SC1

Canonical SMILES

C1CSC2(C3=CC=CC=C3OC4=C2C(=O)C4=O)SC1

Origin of Product

United States

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